molecular formula C6H4Cl2O2 B2888443 2-Chloro-1-(5-chlorofuran-2-YL)ethan-1-one CAS No. 1378816-17-1

2-Chloro-1-(5-chlorofuran-2-YL)ethan-1-one

Cat. No. B2888443
CAS RN: 1378816-17-1
M. Wt: 179
InChI Key: LYOMNBLEGDSONB-UHFFFAOYSA-N
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Description

“2-Chloro-1-(5-chlorofuran-2-YL)ethan-1-one” is a chemical compound with the CAS Number: 1378816-17-1 . It has a molecular weight of 179 and its IUPAC name is 2-chloro-1-(5-chloro-2-furyl)ethanone . The compound is typically stored at a temperature of 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H4Cl2O2/c7-3-4(9)5-1-2-6(8)10-5/h1-2H,3H2 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“this compound” is a powder . It has a molecular weight of 179 and its molecular formula is C6H4Cl2O2 . The compound is typically stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Enantioselectivity in Pharmaceutical Chemistry

  • Research has explored the enantioselectivity of compounds similar to 2-Chloro-1-(5-chlorofuran-2-yl)ethan-1-one, such as 1-(5,7-dichlorobenzofuran-2-yl)-1-(1H-imidaz-1-yl)ethane, in the context of inhibiting aromatase (P450Arom), an enzyme relevant in steroid biosynthesis (Khodarahmi et al., 1998).

Polymer Science and Material Chemistry

  • The compound 1-(1-benzofuran-2yl)-3-(4-hydroxyphenyl)propen-1-one, related to the target compound, was synthesized and used to develop methacrylate polymers with particular dielectric and thermal properties, useful in materials science (Çelik & Coskun, 2018).

Organic Synthesis and Chemical Reactions

  • Synthesis and reduction of benzofuran-yl ethanones, which are structurally similar to this compound, have been studied, indicating their utility in preparing a variety of organic compounds with potential pharmaceutical applications (Kwiecień & Szychowska, 2006).

Environmental Chemistry

  • Compounds with structural similarities have been studied in the context of atmospheric chemistry, such as methyl chloroform (1,1,1-trichloroethane), indicating potential relevance in understanding atmospheric reactions and environmental pollutants (Lovelock, 1977).

Crystallography and Spectroscopy

  • The crystal structure of compounds like methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate, which shares a similar furan structure, has been determined, contributing to the field of crystallography and molecular characterization (Choi et al., 2009).

Photophysics and Sensory Applications

  • Derivatives of dimethylfuran, resembling the furan moiety in the target compound, have been explored as fluorescent chemosensors for Fe3+ ions and picric acid, demonstrating the potential of such compounds in sensory applications and photophysics (Shylaja et al., 2020).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for “2-Chloro-1-(5-chlorofuran-2-YL)ethan-1-one” can be found on the product link provided by the manufacturer . It’s important to refer to this document for detailed safety and hazard information.

properties

IUPAC Name

2-chloro-1-(5-chlorofuran-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O2/c7-3-4(9)5-1-2-6(8)10-5/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOMNBLEGDSONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Cl)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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